molecular formula C6H8N4O2 B12067814 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No.: B12067814
M. Wt: 168.15 g/mol
InChI Key: JLTDJCROUWNOJI-UHFFFAOYSA-N
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Description

    5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid: is a heterocyclic compound with the molecular formula CHFN. It contains a triazolopyrazine core and a carboxylic acid functional group.

  • The compound’s structure consists of a fused five-membered triazole ring and a six-membered pyrazine ring, with the carboxylic acid substituent attached.
  • It is of interest due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the transformation of 2-chloropyrazine to the precursor compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories typically synthesize this compound using specialized techniques.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction may involve hydrogenation with a suitable catalyst.

      Major Products: The major products formed from these reactions would include derivatives of the triazolopyrazine core, such as substituted analogs or functionalized derivatives.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology and Medicine: Investigations focus on its biological activity, potential as a drug scaffold, and interactions with biological targets.

      Industry: Applications could include materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, if it acts as a drug, it might target specific receptors or enzymes.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its fused triazolopyrazine structure sets it apart from other heterocyclic compounds.

      Similar Compounds: While I don’t have a comprehensive list, related compounds may include other triazolopyrazines or carboxylic acid derivatives.

    Properties

    Molecular Formula

    C6H8N4O2

    Molecular Weight

    168.15 g/mol

    IUPAC Name

    5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

    InChI

    InChI=1S/C6H8N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2,(H,11,12)

    InChI Key

    JLTDJCROUWNOJI-UHFFFAOYSA-N

    Canonical SMILES

    C1CN2C(=NN=C2C(=O)O)CN1

    Origin of Product

    United States

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